molecular formula C22H38O5 B1667002 Alprostadil ethyl ester CAS No. 35900-16-4

Alprostadil ethyl ester

Cat. No. B1667002
CAS RN: 35900-16-4
M. Wt: 382.5 g/mol
InChI Key: LVDCZROIKIHUKJ-QZCLESEGSA-N
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Description

Alprostadil ethyl ester, also known as PGE1, is a vasodilator that can treat impotence . It is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously . It is used in the continuous treatment of erectile dysfunction and has vasodilatory properties .


Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular formula of Alprostadil ethyl ester is C22H38O5 . The average mass is 382.534 Da and the monoisotopic mass is 382.271912 Da .


Chemical Reactions Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

The density of Alprostadil ethyl ester is 1.1±0.1 g/cm3 . Its boiling point is 498.6±45.0 °C at 760 mmHg . The flash point is 160.9±22.2 °C . The exact mass is 382.271912 .

Scientific Research Applications

  • Pediatric Cardiology : Alprostadil is used in the treatment of infants with congenital heart defects to maintain the patency of the ductus arteriosus until palliative or corrective surgery can be performed. It improves arterial blood oxygenation in infants with defects restricting pulmonary blood flow and improves arterial blood pH, urine output, and femoral arterial pulses in infants with defects restricting systemic blood flow (Roehl & Townsend, 1982).

  • Vascular Endothelial Growth Factor Enhancement : Alprostadil has been found to significantly increase vascular endothelial growth factor (VEGF) contents in an ischemic ear, showing potential as a therapeutic application in pharmaceutical regenerative medicine (Inoue, Aihara, Tomioka, & Watabe, 2013).

  • Treatment of Erectile Dysfunction : Several studies have shown alprostadil's efficacy in the treatment of erectile dysfunction (ED), whether administered intracavernosally, transurethrally, or topically (Linet & Ogrinc, 1996; Padma-nathan et al., 1997; Rooney et al., 2009).

  • Diabetic Nephropathy Treatment : Alprostadil combined with α-Lipoic acid has shown effectiveness in treating senile diabetic nephropathy, improving renal function and blood glucose levels while reducing serum chemerin and NGAL levels (Cao & Chen, 2021).

  • Decompensated Liver Cirrhosis : Alprostadil plays a role in improving minicirculation, moderating liver cell membrane, stimulating hepatic cell regeneration, regulating immunity, and anti-fibrosis in the treatment of various types of liver disease, including decompensated liver cirrhosis (Feng, Li, Li, & Liu, 2017).

  • Female Sexual Arousal Disorder : Topical alprostadil has been investigated for treating female sexual arousal disorder (FSAD), showing some beneficial effects on arousal success rates and other subjective measures of sexual arousal (Kielbasa & Daniel, 2006).

  • Chronic Renal Failure Treatment : Alprostadil has shown a distinct curative effect in the treatment of patients with chronic renal failure, directly correlated with renal hemodynamics, reduced urinary protein, and improved blood rheology (Life, 2015).

Safety And Hazards

Alprostadil has a safety data sheet according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 . The hazard codes are F: Flammable; Xn: Harmful .

Future Directions

Alprostadil is a medication used in the management and treatment of erectile dysfunction in males and for temporary patency of ductus arteriosus in newborns with congenital heart diseases before surgical intervention . It is indicated for palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival .

properties

IUPAC Name

ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDCZROIKIHUKJ-QZCLESEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189476
Record name Alprostadil ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alprostadil ethyl ester

CAS RN

35900-16-4
Record name Alprostadil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alprostadil ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPROSTADIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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